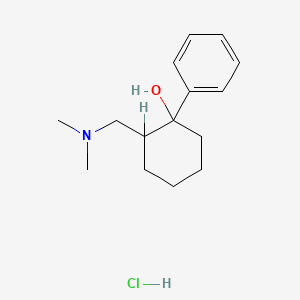
2-Hydroxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-oxobutanoic acid can be synthesized through various methods. One such method involves the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. This method provides the desired products in moderate to excellent yields for a wide range of substrates.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroxybutanoic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxo acids.
Reduction: Formation of dihydroxybutanoic acids.
Substitution: Formation of substituted butanoic acids.
Applications De Recherche Scientifique
2-Hydroxy-4-oxobutanoic acid has several scientific research applications, including:
Cell Apoptosis and Cancer Research: Methional, derived from 4-methylthio-2-oxobutanoate (a related compound), is a potent inducer of apoptosis in BAF3 murine lymphoid cells.
Diabetes Treatment: A derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, is proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus.
Antioxidant Properties: Various derivatives have been studied for their antioxidant activity, which has potential in treating diseases related to oxidative stress.
Semiorganic Nonlinear Optical Application: The compound has been studied for its potential in semiorganic nonlinear optical applications, indicating its relevance in materials science and optoelectronics.
Growth-Regulating Activity on Plants: Derivatives have been tested for their growth-regulating activity on soybean plants, contributing to agricultural science.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-oxobutanoic acid involves its ability to donate a hydron to an acceptor, acting as a Bronsted acid . This property allows it to participate in various biochemical pathways and reactions . The molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-oxobutanoic acid can be compared with other similar compounds, such as:
- 4-Hydroxy-2-oxobutanoic acid
- 2-Hydroxy-4-methoxy-4-oxobutanoic acid
- 4-Hydroxy-4-methyl-2-oxoglutaric acid
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of hydroxyl and keto groups on a butanoic acid backbone, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
135089-53-1 |
|---|---|
Formule moléculaire |
C4H6O4 |
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O4/c5-2-1-3(6)4(7)8/h2-3,6H,1H2,(H,7,8) |
Clé InChI |
XJFSDAQUZXSRMY-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)
![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)


![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)


![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)


![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)

